molecular formula C16H17N3O3 B11396242 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11396242
M. Wt: 299.32 g/mol
InChI Key: VIAOBYCKUWQVFZ-SOFGYWHQSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, an oxazole ring, and a nitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of the 3,4-dimethoxyphenyl ethene derivative, followed by the formation of the oxazole ring through cyclization reactions. The nitrile group is introduced in the final steps using cyanation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and nitrile group make it particularly versatile in various chemical reactions and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17N3O3/c1-19(2)16-12(10-17)18-15(22-16)8-6-11-5-7-13(20-3)14(9-11)21-4/h5-9H,1-4H3/b8-6+

InChI Key

VIAOBYCKUWQVFZ-SOFGYWHQSA-N

Isomeric SMILES

CN(C)C1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

CN(C)C1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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